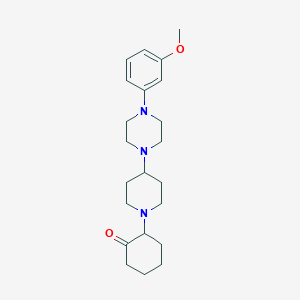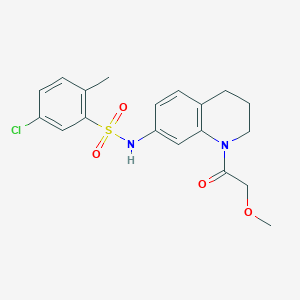
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a synthetic organic compound with notable properties and applications in various scientific fields. Known for its complex structure and potential biological activities, this compound has garnered significant interest in chemistry, biology, and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves several key steps, typically starting with the quinoline core and progressively adding functional groups:
Formation of the Tetrahydroquinoline Core: : The initial step usually involves hydrogenation of quinoline derivatives under catalytic conditions to obtain the tetrahydroquinoline core.
Acetylation and Methoxylation: : The tetrahydroquinoline is then reacted with 2-methoxyacetyl chloride under basic conditions to introduce the 2-methoxyacetyl group.
Sulfonation and Chlorination: : The next step involves sulfonation of the methylbenzene ring with chlorosulfonic acid, followed by chlorination to introduce the chloro group.
Industrial Production Methods
Industrial-scale production of this compound generally follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity. Advanced techniques such as flow chemistry and continuous manufacturing may be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, to form various oxidized derivatives.
Reduction: : Reduction reactions may target the quinoline or sulfonamide functionalities, yielding reduced forms with potentially different biological activities.
Substitution: : Nucleophilic and electrophilic substitutions can occur, especially at the chloro and sulfonamide positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Nucleophilic reagents like amines or thiols and electrophilic reagents such as alkyl halides.
Major Products
Oxidized derivatives: : Formation of quinoline N-oxide.
Reduced products: : Formation of dihydroquinoline derivatives.
Substituted products: : Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Utilized as a ligand in catalytic reactions due to its complex structure and electronic properties.
Synthetic Intermediate: : Acts as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, which could be valuable in biochemical research.
Molecular Probes: : Used in fluorescence-based assays to study biological processes.
Medicine
Drug Development: : Investigated for potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry
Material Science: : Explored for use in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, often involving interactions with biological macromolecules:
Molecular Targets: : Binds to specific proteins or enzymes, inhibiting their activity.
Pathways Involved: : Can affect signaling pathways by modulating enzyme activity or receptor interactions, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: : A structurally similar compound lacking the methyl group.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide: : Another similar compound without the chloro substitution.
Uniqueness
What sets 5-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide apart is the specific combination of its functional groups, which may confer unique biological activities and chemical reactivity. This structural uniqueness often translates to distinctive properties in scientific applications, making it a compound of considerable interest.
This is a detailed overview of the compound, touching on its preparation, reactions, applications, mechanism, and uniqueness. Fascinating stuff, right?
Propiedades
IUPAC Name |
5-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-5-7-15(20)10-18(13)27(24,25)21-16-8-6-14-4-3-9-22(17(14)11-16)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADBNONDWBBTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![N-(3-chlorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520936.png)
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
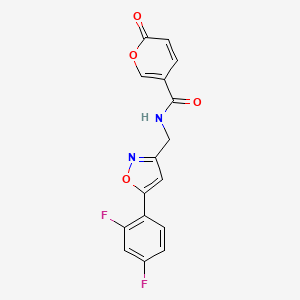
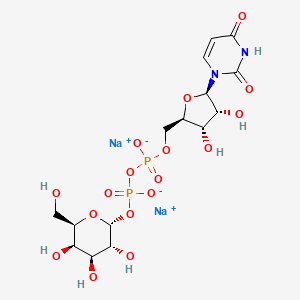
![2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)
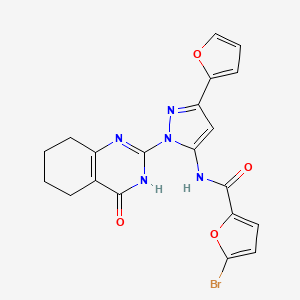
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)
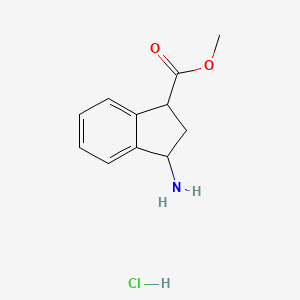
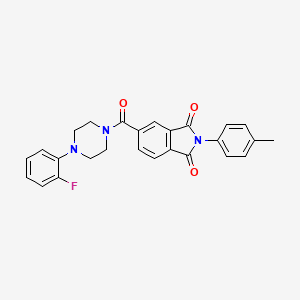
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2520956.png)
